molecular formula C12H6BrF3O2 B2472436 5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carbaldehyde CAS No. 646989-69-7

5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carbaldehyde

Cat. No. B2472436
CAS RN: 646989-69-7
M. Wt: 319.077
InChI Key: MRNMDAQYNVRKOL-UHFFFAOYSA-N
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Description

5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carbaldehyde is an organic building block . It is a derivative of furan, a heterocyclic compound, with a bromo and trifluoromethyl group attached to the phenyl ring .


Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position, which is the carbon adjacent to the aromatic ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The Vilsmeier–Haack reagent, a versatile reagent in organic chemistry, is used to formylate various heterocyclic compounds of medicinal interest .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this ring is a phenyl group, which is a ring of six carbon atoms, also known as a benzene ring . The phenyl ring carries a bromo group (Br) and a trifluoromethyl group (CF3), which are attached to the 4th and 2nd carbon atoms of the ring, respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound can be quite complex due to the presence of multiple reactive sites. The bromo and trifluoromethyl groups on the phenyl ring can participate in various reactions . For instance, the bromo group can be replaced by other groups in a substitution reaction . The trifluoromethyl group can also participate in reactions, although it is generally less reactive due to the high electronegativity of fluorine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of the bromo and trifluoromethyl groups would likely make the compound relatively dense and highly polar . The compound is also likely to have a high boiling point due to the presence of the aromatic rings .

Scientific Research Applications

Thermodynamic Properties

Research has explored the thermodynamic properties of similar furan-2-carbaldehyde compounds. For instance, a study by Dibrivnyi et al. (2015) determined the thermodynamic properties of different nitrophenyl furan-2-carbaldehydes, which may contribute to optimizing their synthesis, purification, and application, offering insights into their theoretical nature (Dibrivnyi et al., 2015).

Photochemical Synthesis

Antonioletti et al. (1986) explored the photochemical synthesis of phenyl-2-thienyl derivatives, including reactions with compounds similar to 5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carbaldehyde. This research provides insights into the reactivity of such compounds under photochemical conditions (Antonioletti et al., 1986).

Chemical Synthesis and Reactions

A study by Gajdoš et al. (2006) investigated the Knoevenagel condensations of a compound structurally similar to 5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carbaldehyde. They explored its reactions with various compounds, offering valuable information on its chemical behavior and potential applications in synthesis (Gajdoš et al., 2006).

Vibrational Spectroscopy

Iliescu et al. (2002) conducted vibrational spectroscopic investigations on a fluorine-substituted furan-2 carbaldehyde, similar to the compound . Such studies are crucial for understanding the molecular structure and dynamics of these compounds (Iliescu et al., 2002).

Biomass-Derived Chemicals

Furan-2-carbaldehydes, including those similar to 5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carbaldehyde, have been studied as biomass-derived chemicals for synthesizing bioactive compounds. Yu et al. (2018) demonstrated their use as green C1 building blocks in synthesizing quinazolin-4(3H)-ones, highlighting their potential in green chemistry (Yu et al., 2018).

Safety and Hazards

As with any chemical compound, handling 5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carbaldehyde requires appropriate safety measures. It may cause skin burns, eye damage, and respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use protective gloves, clothing, and eye/face protection .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, and synthetic chemistry. Given its complex structure and reactivity, it could serve as a useful building block for the synthesis of a wide range of other compounds .

properties

IUPAC Name

5-[4-bromo-2-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrF3O2/c13-7-1-3-9(10(5-7)12(14,15)16)11-4-2-8(6-17)18-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNMDAQYNVRKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carbaldehyde

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